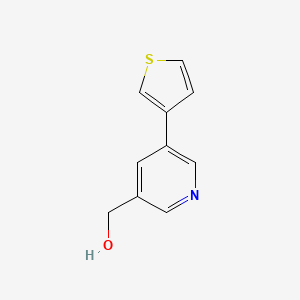

![molecular formula C11H6N2O2 B1337553 Imidazo[1,2-b]isoquinoline-5,10-dione CAS No. 36142-27-5](/img/structure/B1337553.png)

Imidazo[1,2-b]isoquinoline-5,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

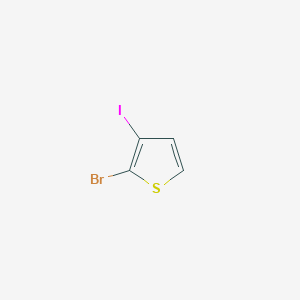

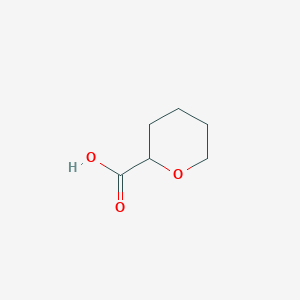

Imidazo[1,2-b]isoquinoline-5,10-dione is a chemical compound with the linear formula C11H6N2O2 . It has a molecular weight of 198.183 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecule is described as butterfly-shaped and is folded slightly along the O=C…C=O line . The dihedral angle between the two parts is 6.42 degrees .Scientific Research Applications

Pharmaceutical Applications

Imidazo[1,2-b]isoquinoline-5,10-dione is a significant structural component of a large number of pharmaceuticals . It has been a subject of intense research for numerous decades .

Agrochemical Applications

This compound is also a crucial part of many agrochemicals . Its synthesis has been a subject of intense research, and a large number of transformations are now available to conveniently access it from readily available starting materials .

Optoelectronic Devices

Imidazo[1,2-b]isoquinoline-5,10-dione has potential applications in optoelectronic devices . Recent innovations have been reported in this technological application .

Sensors

This compound is also used in the development of sensors . It has shown promising results in this field .

Anti-Cancer Drugs

Imidazo[1,2-b]isoquinoline-5,10-dione is used in the development of anti-cancer drugs . It has shown potential in this area of medical research .

Emitters for Confocal Microscopy and Imaging

This compound is used as emitters for confocal microscopy and imaging . It has shown promising results in this technological application .

HIV Protease Inhibitors

Organic fluorophores like imidazo[1,2-b]isoquinoline-5,10-dione are used in many different medical applications, including as HIV protease inhibitors .

Treatment for Estrogen-Dependent Diseases

This compound is also used in the treatment for estrogen-dependent diseases . It has shown potential in this area of medical research .

Safety and Hazards

properties

IUPAC Name |

imidazo[1,2-b]isoquinoline-5,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2/c14-9-7-3-1-2-4-8(7)11(15)13-6-5-12-10(9)13/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEOGWKIIAIXJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=NC=CN3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482989 |

Source

|

| Record name | imidazo[1,2-b]isoquinoline-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-b]isoquinoline-5,10-dione | |

CAS RN |

36142-27-5 |

Source

|

| Record name | Imidazo[1,2-b]isoquinoline-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36142-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | imidazo[1,2-b]isoquinoline-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular structure of Imidazo[1,2-b]isoquinoline-5,10-dione and how does this structure influence its crystal packing?

A1: Imidazo[1,2-b]isoquinoline-5,10-dione possesses a distinct butterfly-shaped molecular structure. [] The molecule exhibits a slight fold along the O=C⋯C=O line, with a dihedral angle of 6.42° between the two halves. [] In its crystalline form, adjacent molecules interact through C—H⋯O hydrogen bonds, forming infinite layers parallel to the ac plane. These layers are further interconnected into a three-dimensional network via π–π interactions between pairs of antiparallel molecules. This specific arrangement leads to a centroid–centroid distance of 3.4349 Å between the central six-membered ring and the benzene ring of interacting molecules. []

Q2: How can Imidazo[1,2-b]isoquinoline-5,10-dione be synthesized?

A2: Imidazo[1,2-b]isoquinoline-5,10-diones can be synthesized by reacting unsubstituted imidazole with phthaloyl dichlorides. [] This reaction yields the desired Imidazo[1,2-b]isoquinoline-5,10-dione product. []

Q3: Can Imidazo[1,2-b]isoquinoline-5,10-diones undergo further reactions?

A3: Yes, Imidazo[1,2-b]isoquinoline-5,10-diones can undergo ring-opening reactions when treated with nucleophiles. [] This reaction breaks the imidazole ring, resulting in the formation of ketone derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.